molecular formula C17H23ClN2O4S B2805432 2-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1797176-48-7

2-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No. B2805432
CAS RN: 1797176-48-7
M. Wt: 386.89
InChI Key: IMFXKZJRLBFXPL-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, Arumugam et al. synthesized spirooxindolopyrrolidine-embedded piperidinone with potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the specific compound “2-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” would need to be analyzed using specialized software or tools.


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .

Scientific Research Applications

Antibacterial Activity

The synthesis of N-substituted acetamide derivatives incorporating azinane and 1,3,4-oxadiazole heterocyclic cores has been explored, with some compounds showing moderate inhibition against both Gram-negative and Gram-positive bacterial strains, indicating potential antibacterial applications (Iqbal et al., 2017).

Anticancer Agents

Compounds derived from this chemical structure have been investigated for their potential as anticancer agents. The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation revealed some compounds with significant anticancer activity, suggesting their potential in cancer therapy research (Rehman et al., 2018).

Alzheimer’s Disease Treatment

A series of new N-substituted derivatives was synthesized to evaluate drug candidates for Alzheimer’s disease, with some compounds showing enzyme inhibition activity against acetylcholinesterase (AChE), a target in Alzheimer’s disease treatment (Rehman et al., 2018).

Antimicrobial Activity Against Plant Pathogens

Several derivatives have been prepared and evaluated for their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants, showcasing the potential of these compounds in agricultural applications to combat plant diseases (Vinaya et al., 2009).

Enzyme Inhibition for Type II Diabetes

Compounds have been synthesized and evaluated for their inhibitory activity against α-glucosidase enzyme, suggesting potential applications in the treatment of type II diabetes by controlling glucose levels (ur-Rehman et al., 2018).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of new synthesis methods and the discovery of new biological applications of piperidine derivatives are promising future directions .

properties

IUPAC Name

2-[1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c1-19-16(21)12-25(23,24)15-7-9-20(10-8-15)17(22)6-5-13-3-2-4-14(18)11-13/h2-4,11,15H,5-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFXKZJRLBFXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

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